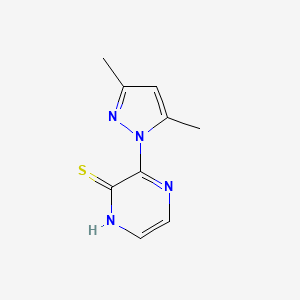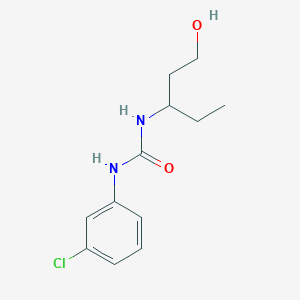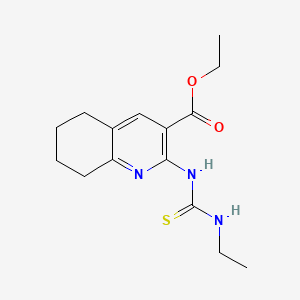
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is further connected to a pyrazolyl acetamide moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The phenol derivative is first brominated and fluorinated to introduce the bromo and fluoro substituents.
Ether Formation: The brominated and fluorinated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Acylation: The phenoxy ether is acylated with chloroacetyl chloride to introduce the acetamide group.
Pyrazole Introduction: Finally, the acetamide derivative is reacted with a pyrazole derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and acetamide moieties.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of hydroxylated or carboxylated derivatives.
Reduction Products: Reduction can yield amine or alcohol derivatives.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.
科学的研究の応用
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of certain genes, leading to changes in protein synthesis and cellular function.
類似化合物との比較
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)methanamine: This compound has a methanamine group instead of an acetamide group, leading to different chemical and biological properties.
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)methanol: The presence of a methanol group instead of an acetamide group results in different reactivity and applications.
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)ethanamide: This compound has an ethanamide group, which affects its solubility and interaction with biological targets.
特性
分子式 |
C11H9BrFN3O2 |
|---|---|
分子量 |
314.11 g/mol |
IUPAC名 |
2-(2-bromo-4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H9BrFN3O2/c12-9-3-7(13)1-2-10(9)18-6-11(17)16-8-4-14-15-5-8/h1-5H,6H2,(H,14,15)(H,16,17) |
InChIキー |
SDZJDLQDEHHXET-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)Br)OCC(=O)NC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
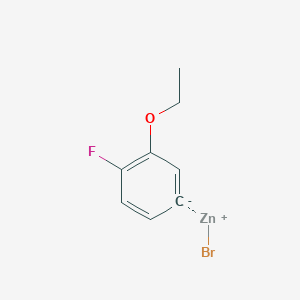
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)


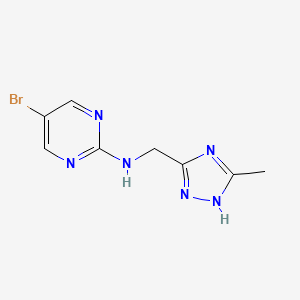

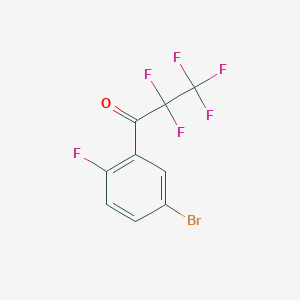
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)
